N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound characterized by a tetrahydrobenzothiophene core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(4-methoxyphenyl)ethyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.2) and hydrogen-bonding capacity due to the amide and methoxy groups. The tetrahydrobenzothiophene scaffold is common in bioactive molecules, often associated with antimicrobial, anti-inflammatory, or CNS-targeted activities .
Properties
CAS No. |
618394-99-3 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H21NO2S/c1-21-14-8-6-13(7-9-14)10-11-19-18(20)16-12-22-17-5-3-2-4-15(16)17/h6-9,12H,2-5,10-11H2,1H3,(H,19,20) |
InChI Key |
UJGWPBVCZNBHPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC3=C2CCCC3 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzothiophene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Substitution: The alcohol is then reacted with 2-(4-methoxyphenyl)ethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Dopamine Receptor Agonism
One of the primary areas of research for N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its role as a selective agonist for the D3 dopamine receptor. Studies have indicated that compounds within this class exhibit high selectivity and affinity for D3 receptors, which are implicated in various neurological conditions such as schizophrenia and Parkinson's disease. The agonistic activity can potentially lead to novel treatments targeting these disorders .
1.2 Antiviral Properties
Recent studies have also suggested that derivatives of benzothiophene compounds exhibit antiviral activities. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways exploited by viruses. While specific data on this compound is limited, the structural similarities with other active compounds suggest potential efficacy against a range of viral pathogens .
Biochemical Research
2.1 Enzyme Inhibition
Compounds similar in structure to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes can lead to anti-inflammatory effects, making these compounds candidates for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
Position 2 Modifications: The absence of a substituent at position 2 in the target compound distinguishes it from analogues with acylated (e.g., phenylacetyl ), methyleneamino , or chloroacetyl groups. These groups influence electronic properties (e.g., chloroacetyl’s electron-withdrawing effect) and steric interactions. Compounds with methyleneamino groups (e.g., ) exhibit intramolecular hydrogen bonding (N–H⋯N), forming pseudo-six-membered rings that rigidify the structure and enhance stability .
Substituents like 3-methylphenyl or 2-methoxyethyl alter hydrophobicity and hydrogen-bonding capacity, impacting bioavailability and target selectivity.
Biological Activity: Derivatives with methyleneamino groups at position 2 (e.g., ) demonstrate notable antibacterial and antifungal activities, attributed to enhanced conformational rigidity and optimized interactions with microbial enzymes.
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding: Compounds with intramolecular hydrogen bonds (e.g., ) exhibit reduced conformational flexibility, which may enhance binding specificity.
- Crystal Packing: Analogues like N-(4-fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino} derivatives (e.g., ) form layered structures via π-π stacking and C–H⋯O interactions, whereas the target compound’s ethyl linker may promote alternative packing motifs.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including data tables, case studies, and detailed analyses.
- Molecular Formula : C₁₈H₂₂N₂O₂S
- Molecular Weight : 330.45 g/mol
- CAS Number : 777879-12-6
Anticancer Activity
Benzothiophene derivatives are known for their anticancer properties. A study highlighted that compounds containing the benzothiophene scaffold exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound demonstrated promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Research has shown that benzothiophene derivatives possess anti-inflammatory properties. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential application in treating bacterial infections .
Antidiabetic Properties
In vitro studies have reported that this compound can enhance insulin sensitivity and glucose uptake in muscle cells. It was found to modulate key metabolic pathways involved in glucose metabolism, indicating its potential use as a therapeutic agent for diabetes management .
Study 1: Anticancer Mechanism
A recent study investigated the mechanism of action of this compound in human cancer cell lines. The results revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Study 2: Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .
Data Tables
Q & A
Q. How can the synthesis of this compound be optimized for yield and purity?
Methodological Answer:
- Reaction Conditions : Use ethanol as a solvent for condensation reactions, as demonstrated in the synthesis of structurally similar azomethine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion .
- Catalysts : Employ triethylamine as a base and alkali metal iodides (e.g., NaI) to enhance reactivity in heterocyclic ring formation, as seen in the synthesis of apixaban intermediates .
- Purification : Recrystallization from ethanol or acetonitrile-water mixtures can improve purity. High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile:water (70:30) is effective for isolating impurities, achieving >95% purity .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve crystal structures. The WinGX suite provides a graphical interface for small-molecule analysis .
- Spectroscopy : Confirm the benzothiophene core and methoxyphenyl substituents via / NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR (C=O stretch ~1650 cm) .
- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular geometry and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrobenzothiophene ring system be performed using crystallographic data?
Methodological Answer:
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring puckering. For six-membered rings, calculate amplitude () and phase angle () using atomic displacement data relative to the mean plane .
- Case Study : Compare with structurally analogous compounds (e.g., N-(4-fluorophenyl)-substituted benzothiophenes) to identify common puckering patterns influenced by steric or electronic effects .
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Standardize conditions (e.g., pH, temperature) to minimize variability. For antifungal/antibacterial assays, use MIC (minimum inhibitory concentration) protocols with control strains .
- Structure-Activity Relationship (SAR) : Investigate substituent effects (e.g., methoxy vs. methyl groups on the phenyl ring) using comparative HPLC retention times and biological activity data from analogs .
- Data Triangulation : Cross-reference crystallographic data (e.g., hydrogen bonding patterns) with biological results to identify conformational stability impacts on activity .
Q. What strategies are effective for impurity profiling during synthesis?
Methodological Answer:
- HPLC Optimization : Use a C18 column with isocratic elution (acetonitrile:water) to separate impurities. Reference USP standards (e.g., Formoterol-related compounds) to identify byproducts like unreacted amines or oxidized species .
- Mass Spectrometry : Pair LC-MS with HRMS (exact mass tolerance <5 ppm) to detect trace impurities (e.g., exact mass 274.0317 for furylidene derivatives) .
Q. How can HRMS be utilized to confirm molecular identity and degradation products?
Methodological Answer:
- Exact Mass Matching : Calculate theoretical mass (e.g., CHNOS: 342.1402) and compare with HRMS data. Use isotopic pattern analysis to rule out adducts .
- Degradation Studies : Perform forced degradation (e.g., acid/base hydrolysis, photolysis) and monitor for fragments (e.g., loss of methoxyphenyl group, m/z 121.0653) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
